Lysine sulfite

Description

Conceptual Framework of Lysine-Sulfite Interactions in Biological Contexts

The conceptual framework for understanding potential lysine-sulfite interactions in biological contexts centers on the reactivity of the lysine (B10760008) side chain and the chemical nature of the sulfite (B76179) ion. Lysine possesses a primary ε-amino group that is positively charged at physiological pH, making it a nucleophilic center nih.govvedantu.com. Sulfite (SO₃²⁻) is a sulfur oxoanion that can exist in equilibrium with bisulfite (HSO₃⁻) and sulfur dioxide (SO₂) depending on the pH nih.govwikipedia.org. Sulfite is known to be a reactive species, capable of undergoing various chemical reactions, including nucleophilic additions and redox processes nih.gov.

In biological systems, sulfite can be generated through various metabolic pathways, such as the degradation of sulfur-containing amino acids like cysteine and methionine, or through the reduction of sulfate (B86663) icontrolpollution.comuniprot.orgnih.gov. Given the nucleophilic nature of the lysine ε-amino group and the electrophilic potential of sulfur in sulfite, a direct chemical reaction, such as the formation of an adduct, is conceptually possible. Such interactions could potentially impact protein structure and function if they occur with lysine residues within proteins. Studies have explored the reactions of sulfite with proteins, particularly focusing on the cleavage of disulfide bonds in cysteine residues through a process called S-sulfonation researchgate.net. While this highlights sulfite's reactivity with sulfur-containing amino acids, its direct interaction leading to a stable covalent adduct with the lysine side chain in a biological setting is less commonly discussed as a widespread phenomenon compared to other post-translational modifications of lysine. However, the potential for transient or specific interactions in certain microenvironments or under specific physiological conditions warrants consideration based on the fundamental chemistry involved.

Foundational Role of Lysine in Macromolecular Architecture and Biological Functions

Lysine is an essential α-amino acid characterized by an amino group, a carboxylic acid group, and a side chain containing a lysyl group ((CH₂)₄NH₂) nih.govvedantu.com. This side chain is aliphatic and terminates in a primary amino group, which is protonated and positively charged at typical biological pH values nih.govvedantu.com. This positive charge is critical for many of lysine's roles.

Lysine plays a foundational role in the architecture and function of macromolecules, particularly proteins. It is a key residue involved in protein synthesis (proteinogenesis) vedantu.comwikipedia.org. Due to its charged side chain, lysine residues are often found on the surface of proteins, where they can interact with the aqueous environment or form salt bridges with negatively charged residues like aspartate and glutamate, contributing to protein stability and folding vedantu.com.

Beyond its structural contributions, the ε-amino group of lysine is a crucial site for various post-translational modifications (PTMs) that regulate protein function nih.govvedantu.comwikipedia.org. These modifications include acetylation, methylation (mono-, di-, and trimethylation), ubiquitination, and sumoylation nih.govwikipedia.org. These PTMs can drastically alter the charge, size, and chemical properties of the lysine residue, thereby influencing protein-protein interactions, protein localization, enzyme activity, and gene regulation, particularly in the context of histone modifications vedantu.comwikipedia.org.

Lysine is also involved in the crosslinking of collagen polypeptides, contributing to the tensile strength and stability of connective tissues vedantu.comwikipedia.org. Furthermore, it plays a role in the uptake of essential mineral nutrients, the production of carnitine (involved in fatty acid metabolism), and has been implicated in calcium homeostasis vedantu.comwikipedia.org.

The versatility of lysine's ε-amino group as a nucleophile and a site for diverse modifications underscores its critical importance in a wide array of biological processes.

Here is a table summarizing key properties and roles of Lysine:

| Property/Role | Description | References |

| Classification | Essential α-amino acid, basic, charged at physiological pH | nih.govvedantu.combyjus.com |

| Structure | α-amino group, α-carboxylic acid group, (CH₂)₄NH₂ side chain | nih.govvedantu.com |

| Key Feature | Nucleophilic ε-amino group (positively charged at physiological pH) | nih.govvedantu.com |

| Role in Proteins | Protein synthesis, structural stability (salt bridges, hydrogen bonds), found on protein surface | vedantu.comwikipedia.org |

| Post-Translational Modifications | Acetylation, Methylation, Ubiquitination, Sumoylation | nih.govvedantu.comwikipedia.org |

| Biological Functions | Collagen crosslinking, nutrient uptake, carnitine production, calcium homeostasis, histone modification | vedantu.comwikipedia.org |

Biogeochemical Significance of Sulfur Metabolites: Sulfite and Sulfate

Sulfur is an essential element for all organisms, participating in a wide range of biological molecules and processes plos.orgwikipedia.orgwikipedia.org. Within the biogeochemical sulfur cycle, sulfite (SO₃²⁻) and sulfate (SO₄²⁻) are key inorganic species representing different oxidation states of sulfur wikipedia.orgwikipedia.orgfrontiersin.org.

Sulfate is generally the most abundant form of sulfur in aerobic environments, such as oceans and well-oxygenated soils plos.orgwikipedia.orgfrontiersin.org. It is the primary source of sulfur assimilated by plants, fungi, and many microorganisms for the synthesis of organic sulfur compounds like the amino acids cysteine and methionine plos.orgwikipedia.orgwikipedia.orgoup.com. This process, known as assimilatory sulfate reduction, involves the reduction of sulfate through several enzymatic steps, often with sulfite as an intermediate wikipedia.orgoup.com.

Sulfite, with sulfur in an intermediate oxidation state (+4), is a more reactive species than sulfate (+6) nih.govnih.gov. It can be generated biologically through the reduction of sulfate or the oxidation of reduced sulfur compounds like sulfide (B99878) (H₂S) plos.orgwikipedia.orgwikipedia.orgfrontiersin.org. Sulfite also arises from the degradation of sulfur-containing organic molecules nih.gov. Despite its reactivity and potential toxicity, sulfite is a crucial intermediate in both assimilatory and dissimilatory sulfur metabolism wikipedia.orgnih.govbiorxiv.org.

In dissimilatory sulfate reduction, primarily carried out by anaerobic microorganisms, sulfate is reduced to sulfide, serving as a terminal electron acceptor in energy-generating processes wikipedia.orgfrontiersin.orgnih.gov. Sulfite is an intermediate in this pathway as well frontiersin.org. Conversely, sulfur-oxidizing microorganisms can oxidize reduced sulfur compounds, including sulfite, back to sulfate, often for energy conservation wikipedia.orgnih.govbiorxiv.org. This oxidation of sulfite to sulfate is catalyzed by enzymes like sulfite oxidase, which plays a crucial role in detoxifying excess sulfite in many organisms, including humans icontrolpollution.comuniprot.orgnih.gov.

The interconversion between sulfite and sulfate is a fundamental part of the global sulfur cycle, linking geological and biological processes and influencing the redox state of various environments wikipedia.orgfrontiersin.orggeochemicalperspectives.org. Microorganisms play a central role in driving these transformations, utilizing enzymes that handle the different oxidation states of sulfur wikipedia.orgnih.govbiorxiv.org.

Here is a table illustrating the oxidation states of sulfur in key metabolites:

| Sulfur Species | Chemical Formula | Oxidation State of Sulfur | Role in Sulfur Cycle | References |

| Sulfide | H₂S, HS⁻, S²⁻ | -2 | Product of sulfate reduction, energy source for some microbes | wikipedia.orgfrontiersin.orgbiorxiv.org |

| Elemental Sulfur | S₀ | 0 | Intermediate in oxidation/reduction pathways | wikipedia.orgfrontiersin.orgbiorxiv.org |

| Sulfite | SO₃²⁻ | +4 | Intermediate in sulfate reduction and oxidation | nih.govwikipedia.orgnih.govbiorxiv.org |

| Sulfate | SO₄²⁻ | +6 | Most oxidized form, assimilated sulfur source, electron acceptor | plos.orgwikipedia.orgwikipedia.orgfrontiersin.org |

The dynamic interplay between sulfite and sulfate, mediated by biological and chemical processes, highlights the central role of these sulfur metabolites in maintaining sulfur homeostasis and driving biogeochemical cycles.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53411-64-6 |

|---|---|

Molecular Formula |

C12H30N4O7S |

Molecular Weight |

374.46 g/mol |

IUPAC Name |

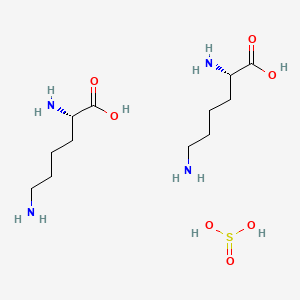

(2S)-2,6-diaminohexanoic acid;sulfurous acid |

InChI |

InChI=1S/2C6H14N2O2.H2O3S/c2*7-4-2-1-3-5(8)6(9)10;1-4(2)3/h2*5H,1-4,7-8H2,(H,9,10);(H2,1,2,3)/t2*5-;/m00./s1 |

InChI Key |

KZLGXGJMZNZGJJ-MDTVQASCSA-N |

SMILES |

C(CCN)CC(C(=O)O)N.C(CCN)CC(C(=O)O)N.OS(=O)O |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N.OS(=O)O |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(CCN)CC(C(=O)O)N.OS(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-Lysine, sulfite (2:1) |

Origin of Product |

United States |

Biomanufacturing and Synthetic Pathways of Lysine Sulfite Analogues

Microbial Fermentation Strategies for L-Lysine Production

Microbial fermentation is the main process for the industrial production of L-lysine, an essential amino acid. frontiersin.orgnih.govnih.gov This process typically involves three stages: upstream processing (raw material preparation), fermentation, and downstream processing (product recovery and purification). biologynotes.in Approximately 80% of lysine (B10760008) is produced through fermentation. biologynotes.in

Selection and Engineering of High-Yielding Microorganisms (e.g., Corynebacterium glutamicum, Escherichia coli)

High-yielding microbial strains are crucial for efficient L-lysine production. Corynebacterium glutamicum and Escherichia coli are the primary microorganisms used in industrial settings. nih.govsci-hub.seunesa.ac.id E. coli is favored for its well-understood genetic background, ease of genetic manipulation, and rapid growth cycle. nih.gov Strain engineering focuses on optimizing metabolic pathways to increase lysine synthesis and minimize byproduct formation. frontiersin.orgsci-hub.box This can involve modifying genes related to lysine biosynthesis, alleviating feedback inhibition, and enhancing lysine export systems. frontiersin.orgsci-hub.se

Advanced Fermentation Process Optimization (e.g., carbon source utilization, nitrogen source management, pH and temperature control, aeration dynamics)

Optimizing fermentation parameters is essential for maximizing L-lysine yield. Key factors include the type and concentration of carbon and nitrogen sources, temperature, pH, and dissolved oxygen levels. frontiersin.orgnih.govbiologynotes.inunesa.ac.idnih.gov

Carbon Source Utilization: Common carbon sources include glucose, sucrose, and molasses. frontiersin.orgbiologynotes.in The choice and concentration directly impact cell growth and lysine accumulation. frontiersin.org

Nitrogen Source Management: Nitrogen sources, such as yeast extract, soybean meal hydrolysate, or ammonium (B1175870) salts, provide essential components for cell growth. frontiersin.org

pH and Temperature Control: Optimal temperature for Corynebacterium glutamicum and other bacteria in submerged fermentation is typically between 30°C and 40°C, with an optimum pH around 7.2 to 7.8. biologynotes.innih.gov These parameters affect microbial activity, enzyme function, and fermentation rate. biologynotes.innih.gov

Aeration Dynamics: E. coli and C. glutamicum are aerobic microorganisms, requiring an adequate oxygen supply. frontiersin.orgbiologynotes.in Dissolved oxygen levels influence cell growth, metabolic activity, and byproduct generation. frontiersin.org Agitation and aeration are crucial for maintaining a homogeneous environment and ensuring sufficient oxygen transfer. biologynotes.in

Research findings highlight the impact of these parameters on lysine production. For example, studies have shown that optimizing carbon-to-nitrogen ratios and controlling temperature, pH, and dissolved oxygen can significantly increase lysine yield and reduce by-product formation. frontiersin.org

Downstream Processing and Recovery Technologies for Lysine Salts from Fermentation Broths

After fermentation, L-lysine is recovered and purified from the fermentation broth. This downstream process involves several steps aimed at separating lysine from microbial cells, residual media components, and byproducts. nih.govbiologynotes.in Common techniques include ultrafiltration or centrifugation to remove cell debris, followed by ion-exchange chromatography where L-lysine is selectively adsorbed and then eluted. nih.govbiologynotes.inresearchgate.net Crystallization and drying are typically the final steps to obtain the solid lysine product, often in the form of a salt like lysine hydrochloride or lysine sulfate (B86663). nih.govbiologynotes.in Novel ion-exchange methods, such as moving-bed systems, have been developed to improve efficiency and reduce wastewater. researchgate.net

Formation of Lysine Sulfite (B76179)/Sulfate during Fermentation Processes

Lysine produced through fermentation is often recovered and sold as a salt, commonly lysine sulfate or lysine hydrochloride. nih.govnii.ac.jp The formation of lysine sulfate can occur during the fermentation process, particularly when sulfuric acid or ammonium sulfate is added to the culture medium to control pH and provide a sulfur source. google.com This leads to the lysine in the broth being in the form of a sulfate salt. google.com Lysine sulfate products obtained from fermentation may also contain fermentation by-products such as other amino acids and carbohydrates. cfzeiler.comsvitagro.com.ua The theoretical content of lysine in lysine sulfate is approximately 75%. nih.gov

Chemical Synthesis Routes for Lysine-Containing Derivatives

While microbial fermentation is the primary method for L-lysine production, chemical synthesis routes are employed for the creation of lysine-containing derivatives. nih.govacs.org These methods often involve the modification of the lysine molecule or its incorporation into larger structures like peptides.

Peptide Synthesis Incorporating Modified Lysine Residues

Lysine residues are frequently incorporated into peptides through chemical synthesis. Modified lysine residues, where the amino groups are selectively protected or functionalized, are crucial building blocks in peptide synthesis. rsc.orgontosight.ainih.govpeptide.com Protecting groups, such as the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group for the alpha-amino group and various sulfonyl groups for the epsilon-amino group, are used to control reactivity and allow for the step-wise assembly of peptide chains. ontosight.ai The synthesis of peptides containing modified lysine residues enables the creation of peptides with altered properties, stability, and function. ontosight.aipeptides.de Research explores the synthesis of various lysine derivatives and their application in creating modified peptides for diverse applications. nih.govtandfonline.comresearchgate.net

Advanced Analytical Methodologies for Lysine and Sulfite Characterization

Chromatographic Techniques for Lysine (B10760008) and Related Amino Acid Quantification

Chromatographic methods are widely used for separating and quantifying amino acids in complex mixtures. These techniques often involve derivatization to enhance detection sensitivity and selectivity.

Ion-Exchange Chromatography (IEC) with Post-Column Derivatization

Ion-exchange chromatography followed by post-column derivatization has historically been a preferred method for amino acid analysis. pickeringlabs.com193.16.218 This technique, pioneered by S. Moore and W.H. Stein, involves separating amino acids based on their charge using ion-exchange resins. pickeringlabs.com193.16.218 After elution from the column, the separated amino acids react with a derivatizing reagent in a continuous flow system before detection. pickeringlabs.com193.16.218aurigaresearch.com This post-column approach allows for the optimization of the separation and derivatization steps independently, contributing to method ruggedness and repeatability. pickeringlabs.com It is considered a "gold standard" to which other methods are often compared. researchgate.net

IEC with post-column derivatization is effective for analyzing both pure proteins and complex mixtures. 193.16.218 It offers advantages such as minimal sample preparation for native samples and chemically specific detection for amino acids. pickeringlabs.com193.16.218 While typically using sodium or lithium buffer systems for separation, the choice of buffer can be adjusted based on the complexity of the sample matrix, with more complex physiological fluids potentially requiring multi-buffer systems for satisfactory separation of numerous ninhydrin-positive compounds. 193.16.218

High-Performance Liquid Chromatography (HPLC) for Amino Acid Profiling

High-Performance Liquid Chromatography (HPLC) is another widely used technique for amino acid analysis and profiling. cifri.res.inshimadzu.com HPLC methods often employ reversed-phase chromatography, typically using a C18 column. cifri.res.inresearchgate.net However, amino acids are not well-retained or resolved on reversed-phase columns without prior derivatization due to their hydrophilic nature. shimadzu.comresearchgate.net

HPLC can be used with either pre-column or post-column derivatization. mdpi.combevital.no Pre-column derivatization involves reacting the amino acids with a reagent before they are injected into the HPLC system. mdpi.combevital.no This approach can offer high sensitivity but may be more susceptible to matrix effects and can be time-consuming. pickeringlabs.commdpi.com Post-column derivatization in HPLC is similar in principle to that used in IEC, where the reagent is added after the separation. aurigaresearch.combevital.no

HPLC methods have been developed for the rapid analysis of free amino acid levels in various samples, including biological fluids. nih.gov For example, a modified HPLC system has been described for analyzing free amino acid levels in capillary blood samples, demonstrating good reproducibility for most amino acids, including lysine. nih.gov Another validated reversed-phase HPLC method with fluorescence detection has been developed for lysine quantification in biological matrices relevant to ruminant nutrition, showing good selectivity, accuracy, and precision. mdpi.com

Role of Derivatization Agents in Lysine Analysis (e.g., Ninhydrin (B49086), ortho-phthaldialdehyde)

Derivatization agents play a critical role in the chromatographic analysis of amino acids, including lysine, by enabling their detection, often through spectrophotometry or fluorescence. aurigaresearch.comresearchgate.net Amino acids generally lack strong chromophores or fluorophores, making direct detection challenging. researchgate.net Reaction with a derivatization agent introduces a detectable moiety. researchgate.net

Two of the most commonly used derivatizing reagents for amino acid analysis are ninhydrin and ortho-phthaldialdehyde (OPA). pickeringlabs.comresearchgate.net

Ninhydrin: Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with primary and secondary amines, including the α-amino group of amino acids and the ε-amino group of lysine. lscollege.ac.inmybiosource.com This reaction produces a colored compound, typically a deep blue or purple known as Ruhemann's purple, which can be detected spectrophotometrically, commonly at 570 nm. lscollege.ac.inmybiosource.com The reaction of ninhydrin with secondary amines yields a yellow-orange iminium salt. lscollege.ac.inwikipedia.org Ninhydrin has been widely used in post-column derivatization for IEC-based amino acid analysis. pickeringlabs.com193.16.218aurigaresearch.com

Ortho-phthaldialdehyde (OPA): OPA is another widely used derivatization reagent, particularly for primary amines. researchgate.netnih.gov OPA reacts with primary amines in the presence of a thiol (such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. This reaction is typically carried out under alkaline conditions. nih.gov The fluorescence of the derivatives allows for highly sensitive detection, often used with fluorescence detectors in HPLC systems. researchgate.netfishersci.ca OPA is frequently used for pre-column derivatization in reversed-phase HPLC for the analysis of primary amino acids. bevital.nonih.gov While OPA reacts with primary amines, it does not react with secondary amines. researchgate.net

The choice of derivatization agent depends on the specific analytical requirements, including the type of chromatography used (pre- or post-column), the desired sensitivity, and the types of amino acids to be analyzed (primary vs. secondary).

Spectrophotometric Approaches for Lysine Determination

Spectrophotometric methods offer alternative approaches for the quantification of lysine, often relying on colorimetric reactions.

Principles of Colorimetric Assays for Lysine

Colorimetric assays for lysine involve reactions that produce a colored product whose intensity is proportional to the concentration of lysine in the sample. The principle often relies on the reactivity of the amino groups in lysine. mybiosource.com

One common principle involves the reaction of lysine's free epsilon-NH2 group with a suitable reagent to yield a colored substance. mybiosource.com The absorbance of this colored solution is then measured at a specific wavelength using a spectrophotometer, and the lysine concentration is determined by comparing the absorbance to a standard curve. mybiosource.comcellbiolabs.com

Enzymatic methods can also be coupled with spectrophotometric detection for selective lysine determination. For instance, L-lysine alpha-oxidase can convert L-lysine into products that can then be detected spectrophotometrically through subsequent reactions. nih.govtandfonline.com Another enzymatic approach involves the use of lysine oxidase, which converts lysine into products including hydrogen peroxide, which can be detected using a colorimetric probe in the presence of horseradish peroxidase. cellbiolabs.com

Application of Specific Aldehydes for ε-Amino Group Reactivity

Specific aldehydes can be utilized in spectrophotometric assays to target the ε-amino group of lysine. The reaction between aldehydes and primary amino groups, such as the ε-amino group of lysine, can form Schiff bases. acs.orgresearchgate.net This reactivity can be exploited for detection and quantification.

While the search results primarily discuss the reaction of aldehydes like OPA with primary amines for fluorescent detection in chromatography nih.govfishersci.ca, the principle of aldehyde reactivity with the ε-amino group is also fundamental to some spectrophotometric approaches. For example, some spectrophotometric methods for diamino acids like lysine are based on their reaction with compounds that ultimately lead to a colored product, potentially involving aldehyde intermediates or reactions that are analogous to Schiff base formation. tandfonline.com The reactivity of the ε-amino group of lysine with aldehydes has been studied, and this interaction can lead to the formation of fluorescent products, which can be monitored by fluorescence spectroscopy. acs.org

The application of specific aldehydes in colorimetric assays for lysine often relies on a multi-step reaction sequence where the initial reaction with the ε-amino group leads to products that then participate in a color-forming reaction, allowing for spectrophotometric quantification.

Molecular Mechanisms and Reaction Pathways Involving Lysine and Sulfite Species

Non-Enzymatic Reactions of Sulfite (B76179) with Biological Macromolecules

Sulfite, in its various forms depending on pH (sulfur dioxide, sulfurous acid, bisulfite ion, and sulfite ion), can react with a diverse range of molecules found in biological systems and food. At physiological pH, the equilibrium primarily involves bisulfite and sulfite ions inchem.org.

Adduct Formation with Carbonyl Compounds (e.g., reducing sugars, ketoacids)

Sulfite is known to form reversible adducts with carbonyl compounds, including aldehydes and ketones such as reducing sugars and ketoacids inchem.orgscielo.br. This reaction involves the nucleophilic addition of the bisulfite ion (HSO₃⁻) or sulfite ion (SO₃²⁻) to the carbonyl carbon, forming a α-hydroxysulfonate adduct (also known as a carbonyl-bisulfite adduct or hydroxysulfonate) inchem.orgscielo.brcaltech.edu.

The formation of these adducts is an equilibrium reaction, with the position of the equilibrium being pH-dependent. Hydroxysulfonates tend to predominate in the pH range of 1 to 8, while dissociation back to the free carbonyl compound and sulfite occurs at higher pH values inchem.orgscielo.br. The reaction is generally rapid, reaching equilibrium relatively quickly scielo.brresearchgate.net. For example, the formation of an acetaldehyde-sulfite adduct has been shown to reach equilibrium within 30 minutes scielo.brresearchgate.net.

The stability of these adducts varies depending on the specific carbonyl compound. Sulfite can preferentially bind to carbonyl compounds with higher equilibrium constants researchgate.net. This adduct formation can have implications in various biological and food systems, such as masking the flavor of carbonyl staling compounds in beer scielo.br.

Data on the equilibrium constants for carbonyl-bisulfite adduct formation highlight the varying affinities of sulfite for different carbonyl compounds.

Reactions with Pyrimidine (B1678525) Bases (e.g., cytosine, uracil)

Sulfite can react with pyrimidine bases, particularly cytosine and uracil (B121893), and their corresponding nucleosides and nucleotides inchem.org. The reaction with cytosine is notable and forms the basis of bisulfite sequencing techniques used in DNA methylation analysis researchgate.netresearchgate.net.

The mechanism involves the nucleophilic addition of bisulfite to the C-6 position of cytosine, leading to the formation of a 5,6-dihydrocytosine-6-sulfonate adduct researchgate.netresearchgate.net. This intermediate can then undergo hydrolytic deamination, converting the cytosine moiety into a uracil derivative (5,6-dihydrouracil-6-sulfonate) researchgate.net. Subsequent treatment with alkali can eliminate the sulfonate group, regenerating the double bond and yielding uracil researchgate.net. Methylated cytosine (5-methylcytosine) is less reactive towards bisulfite due to the increased electron density in the pyrimidine ring, which makes it less prone to nucleophilic attack researchgate.net.

While the deamination process itself can occur independently of bisulfite, bisulfite treatment facilitates the conversion of cytosine to uracil under specific conditions researchgate.net. This reaction is leveraged in molecular biology to distinguish between cytosine and 5-methylcytosine (B146107) residues in DNA researchgate.netresearchgate.net.

Cleavage of Disulfide Bonds and S-Sulfonate Formation

Sulfite is capable of reacting with disulfide bonds (-S-S-) in proteins, leading to their cleavage and the formation of S-sulfonate groups (-S-SO₃⁻) and free sulfhydryl groups (-SH) inchem.orgresearchgate.netnih.govresearchgate.net. This reaction, known as sulfitolysis, involves the nucleophilic attack of sulfite on a sulfur atom of the disulfide bond inchem.orgresearchgate.net.

The reaction can be represented as: R₁-S-S-R₂ + SO₃²⁻ <=> R₁-S-SO₃⁻ + R₂-S⁻

In the presence of an oxidizing agent, the thiol (R₂-S⁻) can be oxidized back to a disulfide, which can then react with another sulfite ion, leading to the complete cleavage of the original disulfide bond into two S-sulfonate groups researchgate.net.

Sulfitolysis primarily affects interchain disulfide bridges in native proteins inchem.org. The formation of protein S-sulfonates has been observed following exposure to sulfite, with proteins like albumin and plasma fibronectin identified as containing reactive sites for S-sulfonate formation nih.gov. The formation of S-sulfonates can potentially alter protein structure and function, as the integrity of disulfide bonds is crucial for maintaining the tertiary structure of proteins researchgate.netnih.gov.

Under conditions of sulfite excess, appreciable amounts of S-sulfonates may be formed inchem.orgresearchgate.net. For instance, S-sulfocysteine, the product of sulfite-dependent cleavage of cystine, can be formed researchgate.net.

Lysine (B10760008) as a Site for Chemical Modification by Sulfite-Related Species

Lysine residues in proteins, with their accessible ε-amino groups, are susceptible to chemical modifications. While the direct reaction of sulfite with the lysine ε-amino group is not a primary reaction pathway in the same way it reacts with carbonyls or disulfide bonds, lysine plays indirect but important roles in sulfite-related reactions, particularly in the context of Schiff base formation and nucleic acid cross-linking.

Role of Lysine ε-Amino Group in Schiff Base Chemistry with Aldehydes

The ε-amino group of lysine residues is a nucleophile that readily reacts with carbonyl compounds, such as aldehydes, to form reversible Schiff bases (also known as imines) researchgate.netnih.govmdpi.comacs.orgfrontiersin.orgmdpi.com. This reaction is a key step in various biological processes and chemical modifications, including the initial stages of the Maillard reaction frontiersin.orgmdpi.com.

The formation of a Schiff base involves the condensation of the amino group with the carbonyl group, releasing a molecule of water acs.orgnih.gov.

Amine + Aldehyde <=> Carbinolamine (Hemiaminal) <=> Schiff Base + H₂O

While Schiff bases are generally unstable under acidic conditions, they can be stabilized or further react depending on the specific aldehyde and reaction environment researchgate.net. The reaction of lysine ε-amino groups with aldehydes is a well-established chemical modification strategy for proteins mdpi.comacs.org.

In the context of sulfite, the formation of carbonyl-sulfite adducts (hydroxysulfonates) can influence the availability of free carbonyl compounds to react with lysine residues. Conversely, the reaction of lysine with aldehydes to form Schiff bases can also impact the equilibrium of carbonyl-sulfite adduct formation. While not a direct reaction between lysine and sulfite, the interplay between carbonyl compounds, sulfite, and lysine's ε-amino group in Schiff base chemistry is relevant in complex biological and food systems.

Studies investigating the reaction between aldehydes and lysine-containing peptides have confirmed the formation of Schiff bases involving the lysine ε-amino group acs.org.

Influence of Lysine on Sulfite-Mediated Cross-linking of Nucleic Acids

Sulfite has been shown to catalyze transamination reactions of cytosine derivatives with amines, resulting in the formation of N⁴-substituted cytosines nih.gov. Both the α and ε-amino groups of lysine have been demonstrated to react with cytosine and its nucleosides in the presence of bisulfite nih.gov.

Furthermore, bisulfite can catalyze the binding of cytosine to polylysine (B1216035), lysine to polycytidylic acid, and polylysine to polycytidylic acid nih.gov. This indicates that lysine, through its amino groups, can participate in sulfite-mediated cross-linking reactions involving nucleic acids, particularly those containing cytosine residues nih.gov.

Research has shown that polylysine can crosslink with heat-denatured DNA in the presence of bisulfite nih.gov. This suggests a potential mechanism by which sulfite, in conjunction with lysine residues in proteins, could induce cross-links between proteins and nucleic acids. Such cross-linking reactions may have biological implications and could contribute to the effects of sulfur dioxide and bisulfite exposure nih.gov.

Studies on cross-linking strategies for nucleic acids binding proteins have explored the use of reactive groups that can target nucleophilic residues like cysteine or lysine in the protein mdpi.com. While these studies may not exclusively focus on sulfite-mediated crosslinking, they highlight the reactivity of lysine residues in the context of nucleic acid-protein interactions and potential cross-linking events. Lysine's positive charge can also play a role in interactions with the negatively-charged DNA backbone, potentially influencing crosslink efficiency mdpi.com.

Enzymatic Transformations and Lysine Involvement in Sulfur Metabolism

The metabolism of sulfur-containing compounds is intricately linked with amino acid metabolism. Enzymes facilitating the transformation of sulfite species and pathways involving lysine biosynthesis demonstrate this interconnectedness.

Catalytic Mechanisms of Sulfite Oxidase and Lysine Active Site Residues

Sulfite oxidase (SO) is a crucial enzyme that catalyzes the terminal reaction in the oxidative degradation of sulfur-containing amino acids like cysteine and methionine, specifically the oxidation of sulfite (SO₃²⁻) to sulfate (B86663) (SO₄²⁻). pnas.orgebi.ac.ukresearchgate.net This enzyme is typically a molybdopterin-containing protein, often featuring a heme domain in animal and bacterial forms, while plant sulfite oxidase lacks the heme domain and uses molecular oxygen as an electron acceptor. pnas.orgebi.ac.ukresearchgate.netnih.gov The catalytic mechanism involves the binding of the sulfite substrate to the molybdenum center, followed by electron transfer. ebi.ac.uknih.gov

While the molybdenum center is the primary site for sulfite oxidation, amino acid residues in the enzyme's active site and surrounding regions are critical for substrate binding, orientation, and electron transfer. A lysine residue at position 401 (Lys 401) is noted as being conserved across the evolution of sulfite oxidase. frontiersin.org Although direct involvement of specific lysine residues within the immediate molybdenum active site in the catalytic chemistry of sulfite oxidation is less documented compared to residues coordinating the molybdenum cofactor or involved in proton transfer, studies on the interaction of sulfite oxidase with its electron acceptor, cytochrome c, highlight the importance of lysine residues. Modification of lysine residues surrounding the heme crevice in cytochrome c significantly impacts its reaction rate with sulfite oxidase, suggesting that electrostatic interactions mediated by lysine residues are important for the proper docking and electron transfer between the two proteins. nih.gov

Further insights into the role of positively charged residues near the active site come from studies on mutations in human sulfite oxidase. For instance, the R160Q mutation affects enzyme activity. Introducing a positively charged lysine residue at this position (R160K mutant) results in kinetic parameters intermediate between the native and R160Q mutant enzymes. pnas.orgpnas.org This suggests that a positive charge at this location is important for attracting the negatively charged sulfite anion to the catalytic site, although the precise positioning and interaction strength may differ between arginine and lysine due to side chain variations. pnas.orgpnas.org Arginine 160 is conserved in sulfite oxidases and is proposed to play a role in attracting the anionic sulfite substrate. pnas.orgpnas.org

Detailed kinetic parameters for native, R160Q, and R160K human sulfite oxidase mutants demonstrate the impact of these residue changes on enzyme efficiency:

| Enzyme Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Native | 17 | 16 | 9.4 x 10⁵ |

| R160Q | 1700 | 2.4 | 1.4 x 10³ |

| R160K | 332 | 4.8 | 1.4 x 10⁴ |

These data indicate that while a lysine substitution at position 160 partially restores activity compared to the glutamine mutant, the native arginine is significantly more effective in terms of substrate affinity (lower Km) and catalytic turnover (higher kcat). pnas.org

Investigations into Isethionate Sulfite-Lyase Activity

Isethionate sulfite-lyase (IslA, also known as IseA or IseG) is a glycyl radical enzyme found in anaerobic bacteria, notably Bilophila wadsworthia. wikipedia.orgmdpi.comacs.org This enzyme plays a critical role in the catabolism of taurine (B1682933), an abundant sulfur-containing molecule, by catalyzing the radical-mediated cleavage of the carbon-sulfur bond in isethionate (2-hydroxyethanesulfonate), a derivative of taurine metabolism. wikipedia.orgmdpi.comresearchgate.netuniprot.orgpnas.orgnih.govresearchgate.net The products of this reaction are acetaldehyde (B116499) and sulfite. wikipedia.orgmdpi.comacs.orgresearchgate.netuniprot.orgpnas.orgnih.govresearchgate.net

Research into the catalytic mechanism of isethionate sulfite-lyase has revealed a complex radical-based process. Initially, a direct 1,2-elimination mechanism was considered, but recent quantum mechanical/molecular mechanical (QM/MM) calculations suggest this is unfavorable. wikipedia.orgacs.org Instead, a mechanism involving a 1,2-SO₃⁻ radical migration has been proposed. wikipedia.orgacs.org This mechanism is thought to begin with a catalytically active cysteine residue radical abstracting a hydrogen atom from isethionate. wikipedia.orgacs.org This is followed by a stepwise 1,2-migration of the sulfite group. acs.org The elimination of sulfite from the resulting intermediate to form the final product likely occurs outside the enzyme's active site. wikipedia.orgacs.org

Structural investigations, including the crystal structure of IslA from B. wadsworthia bound to its substrate, have provided insights into the active site architecture and substrate interactions. mdpi.comnih.gov Key active site residues such as Glu470, Arg189, Gln193, Arg678, and Cys468 are involved in hydrogen bonding and ionic interactions with the isethionate substrate, facilitating its binding and positioning for the radical chemistry. mdpi.com

The activity of isethionate sulfite-lyase is significant because the sulfite produced can be further converted to hydrogen sulfide (B99878) (H₂S) by sulfate-reducing bacteria, including B. wadsworthia. wikipedia.orgmdpi.comresearchgate.netnih.govresearchgate.net Elevated levels of H₂S in the colon have been associated with pathological conditions such as inflammatory bowel diseases and colorectal cancer. wikipedia.orgmdpi.comresearchgate.netnih.gov Understanding the mechanism and structure of IslA is therefore relevant for exploring potential therapeutic strategies targeting microbial H₂S production. mdpi.comresearchgate.netnih.gov

Interplay between Lysine Biosynthesis and Sulfur Assimilation Pathways

Amino acid biosynthesis pathways are deeply interconnected with the central metabolism of carbon, nitrogen, and sulfur. researchgate.netnormalesup.org Lysine biosynthesis, particularly in microorganisms and plants, is linked to the aspartate-derived pathway, which also serves as a source for the synthesis of other amino acids, including methionine and threonine, both of which contain sulfur (methionine) or are linked to sulfur metabolism (threonine can be converted to homocysteine). normalesup.orgfrontiersin.orgwikipedia.org

The synthesis of cysteine, a key sulfur-containing amino acid, represents a convergence point for carbon, nitrogen, and sulfur assimilation pathways. frontiersin.org In plants and microorganisms, cysteine is typically synthesized from sulfide and O-acetylserine, a reaction catalyzed by O-acetylserine (thiol)-lyase. normalesup.org Methionine biosynthesis often involves the transsulfuration pathway, which can convert homocysteine (derived from methionine) to cysteine, or vice versa depending on the organism. normalesup.orgresearchgate.net

An interesting interplay between lysine biosynthesis and sulfur metabolism has been observed in studies involving tRNA thiolation. Thiolation of wobble-uridine nucleotides in tRNAs, which is dependent on the availability of sulfur amino acids like methionine and cysteine, plays a role in regulating protein translation. core.ac.uknih.gov This regulation particularly affects the translation of proteins encoded by codons enriched for lysine, glutamine, and glutamate. core.ac.uknih.gov

Research has shown that a reduction in tRNA thiolation, such as during sulfur starvation, can downregulate translation and cell growth. core.ac.uknih.gov This triggers a feedback mechanism that leads to a compensatory increase in the synthesis and salvage pathways for methionine, cysteine, and lysine. core.ac.uknih.gov Cells deficient in tRNA thiolation have been observed to upregulate enzymes involved in lysine biosynthesis. core.ac.uknih.gov This occurs despite potentially having sufficient levels of methionine and lysine, suggesting that the tRNA thiolation status acts as a signal integrating sulfur amino acid availability with the regulation of certain amino acid biosynthetic pathways, including that of lysine. core.ac.uknih.gov

Furthermore, the initial enzymes of the aspartate-derived amino acid pathway, such as aspartate kinase, are subject to feedback regulation by the end products, including lysine, threonine, and methionine. wikipedia.org High concentrations of lysine can specifically inhibit enzymes early in its own biosynthetic branch, such as dihydrodipicolinate synthase, demonstrating a level of control within this interconnected network. wikipedia.org

In some organisms, like Saccharomyces cerevisiae, there is even compartmentalization of these pathways, with certain enzymes involved in lysine biosynthesis (e.g., Lys1, Lys4) located in peroxisomes, organelles also involved in other metabolic processes like fatty acid oxidation. researchgate.net This spatial organization may further influence the coordination between different metabolic routes, including those related to sulfur amino acids and lysine. researchgate.net

Computational and in Silico Methodologies for Lysine Sulfite Systems

Molecular Modeling and Docking Simulations of Ligand-Receptor Interactions Involving Lysine (B10760008) Derivatives

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand to a receptor. These methods are widely applied in drug discovery and the study of molecular interactions. In the context of lysine, these methodologies are frequently used to investigate how molecules interact with proteins where lysine residues are important, such as enzymes that modify lysine or receptors that bind to lysine-containing peptides or derivatives. For instance, molecular docking has been employed to study the binding of inhibitors to lysine-specific demethylase 1 (LSD1), an enzyme that targets lysine residues in proteins. eurekaselect.comtandfonline.comresearchgate.netresearchgate.net Similarly, these techniques have been used to explore interactions between small molecules and proteins where lysine residues are involved in binding sites. frontiersin.orgmdpi.comresearchgate.net

While these methods are powerful for understanding molecular recognition involving lysine in various forms (e.g., as a free amino acid, a residue in a protein, or modified derivatives), specific computational studies utilizing molecular modeling and docking simulations to investigate ligand-receptor interactions directly involving the compound lysine sulfite (B76179) (PubChem CID 3041053) were not identified in the conducted literature search. Hypothetically, if lysine sulfite were to act as a ligand or interact with a specific biological target, molecular docking could be used to predict its potential binding modes and affinities. However, documented research applying this approach specifically to this compound is not prevalent.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. This allows researchers to study the dynamic behavior of biological systems, including conformational changes in proteins, the flexibility of molecules, and the energetics of binding events. MD simulations are a valuable tool for complementing static structural data obtained from techniques like X-ray crystallography and can provide insights into the stability of molecular complexes and the forces driving binding. mdpi.com

In the realm of lysine and related systems, MD simulations have been extensively used. Examples include studying the conformational dynamics of proteins containing lysine residues researchgate.netacs.orgmdpi.com, investigating the binding of ligands to proteins where lysine is in the binding site frontiersin.orgmdpi.com, and analyzing the dynamics and interactions within enzymes that catalyze reactions involving lysine. eurekaselect.comtandfonline.comresearchgate.netmdpi.com These simulations can help to understand how the flexibility of a protein or ligand affects binding and how energy is distributed within a molecular system.

Despite the broad applicability of MD simulations to biological and chemical systems involving lysine, specific studies employing molecular dynamics to elucidate the conformational dynamics or binding energetics directly related to the compound this compound (PubChem CID 3041053) were not found in the performed searches. While MD could theoretically be used to simulate the behavior of lysine and sulfite ions in solution or their potential interactions with other molecules, there is no evidence in the searched literature of such studies focusing specifically on the this compound salt.

Predictive Algorithms for Lysine Post-Translational Modifications

Lysine post-translational modifications (PTMs) are crucial regulatory mechanisms that diversify protein function. These modifications, such as acetylation, methylation, ubiquitination, and succinylation, occur on lysine residues within proteins and can alter protein structure, activity, localization, and interactions. drugbank.comportlandpress.comvcu.edunih.govoup.comnih.govnih.gov Computational algorithms have been developed to predict the sites of various lysine PTMs based on protein sequence and structural features, aiding in the large-scale identification and study of these modifications. portlandpress.comvcu.edunih.govnih.govosf.io These predictive tools utilize machine learning and other computational approaches trained on experimentally verified PTM sites. vcu.edunih.govosf.io

The focus of predictive algorithms for lysine PTMs is on modifications that occur covalently on the epsilon-amino group of lysine residues within proteins. Sulfite is not typically recognized as a direct post-translational modification of lysine residues in the same manner as acetylation or methylation. While sulfite can react with proteins, its primary known reactions involve disulfide bonds in cysteine residues. Therefore, predictive algorithms for lysine PTMs are not designed to identify "sulfite modification" sites on lysine residues, and no research was found indicating the development or application of such algorithms related to lysine and sulfite in this context. portlandpress.comvcu.edunih.govoup.comnih.govnih.govosf.io

Systems Biology Approaches for Metabolic Pathway Optimization in Lysine-Producing Organisms

Systems biology approaches integrate data from various levels of biological organization (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to understand and manipulate complex biological systems. In the context of amino acid production, systems biology, particularly constraint-based metabolic modeling like flux balance analysis (FBA), is widely used to optimize metabolic pathways in microorganisms for enhanced production of target compounds like lysine. nih.govpnas.orgplos.orgroyalsocietypublishing.orgnih.gov These approaches involve reconstructing genome-scale metabolic models of organisms (e.g., Escherichia coli, Corynebacterium glutamicum) and using computational simulations to identify genetic or environmental modifications that can increase lysine yield and productivity. nih.govpnas.orgplos.org Strategies often include identifying targets for gene overexpression, knockout, or manipulation of enzyme activity to redirect metabolic flux towards lysine biosynthesis. nih.govpnas.orgplos.orgnih.gov

Ecological and Environmental Interactions of Lysine and Sulfite

Mechanisms of L-Lysine Induced Selective Inhibition of Cyanobacterial Growth in Aquatic Ecosystems

L-lysine has been investigated as a potential agent for controlling cyanobacterial blooms in aquatic ecosystems due to its inhibitory effects on the growth of certain cyanobacteria at micromolar concentrations. biorxiv.org Studies have shown that exogenous L-lysine can significantly inhibit the growth of dominant cyanobacteria like Microcystis aeruginosa in freshwater. researchgate.net The inhibitory activity of L-lysine and its related peptides has been observed on axenic strains of Microcystis species. researchgate.net

The precise molecular mechanisms by which L-lysine inhibits cyanobacterial growth are still being elucidated, but research suggests disruptions in amino acid metabolism. researchgate.netbiorxiv.org Specifically, L-lysine exposure has been shown to affect the metabolism of amino acids, particularly the arginine and proline metabolism pathways. researchgate.net Targeted metabolomic analysis revealed elevated levels of L-arginine, ornithine, and citrulline, components of the ornithine-ammonia cycle (OAC) in the arginine metabolic pathway, in M. aeruginosa cells treated with L-lysine. researchgate.net This suggests that L-lysine may interfere with arginine metabolism and the OAC, contributing to growth inhibition. researchgate.net

Furthermore, L-lysine toxicity in cyanobacteria, such as Synechocystis sp. PCC 6803, has been linked to disruptions in peptidoglycan biosynthesis. biorxiv.orgbiorxiv.org Metabolomic profiling indicated the accumulation of precursors like L-/D-alanine, meso-diaminopimelate, and D-Ala-D-Ala, suggesting interference with cell wall integrity. biorxiv.orgbiorxiv.org Physiological responses to L-lysine exposure in Synechocystis include cell enlargement, oxidative stress, and inhibition of photosynthesis, ultimately leading to growth arrest. biorxiv.org

The selective toxicity of L-lysine towards Microcystis compared to other eukaryotic algae and cyanobacteria makes it a promising candidate for environmentally friendly cyanobacterial control. researchgate.netmdpi.com L-lysine is considered ecologically friendly due to its high solubility, ease of biological metabolism (biodegradation), and high safety profile, being an essential amino acid for many aquatic organisms. researchgate.netmdpi.com Pond experiments have demonstrated the successful removal of Microcystis blooms following L-lysine application, leading to a shift in the phytoplankton community towards eukaryotic species. researchgate.netmdpi.com

Data from research on the effects of L-lysine on Microcystis aeruginosa growth inhibition:

| L-Lysine Concentration (mg L⁻¹) | Growth Inhibition After 3 Days (%) |

| 5.0 | >90 |

| 6.5 | >90 |

| 8.0 | >90 |

Based on data from researchgate.net.

Intracellular concentrations of certain amino acids in M. aeruginosa after L-lysine treatment (8 mg L⁻¹):

| Amino Acid | Increase (%) |

| Ornithine | 115 |

| Citrulline | 124 |

| Arginine | 19.4 |

Based on data from researchgate.net.

Microbial Community Dynamics in Response to Lysine (B10760008) and Sulfite (B76179) Exposures

The composition and dynamics of microbial communities in aquatic environments can be significantly influenced by various environmental factors, including the presence and concentration of substances like sulfate (B86663) and potentially sulfite. frontiersin.orgmdpi.com While direct research specifically on the combined impact of "lysine sulfite" on microbial community dynamics in aquatic systems is not explicitly detailed in the search results, the effects of lysine and sulfur compounds (like sulfate and sulfite) individually or as related factors on microbial communities have been studied.

Amino acids are vital biomolecules for microorganisms, influencing processes such as cell division, growth, metabolism, and intermicrobial communication. nih.gov Changes in the availability of amino acids like lysine in an ecosystem could therefore impact microbial populations and their interactions.

Sulfur compounds, particularly sulfate, play a crucial role in shaping microbial community composition. mdpi.com In saline lake environments, the concentration of sulfate has been identified as a strong environmental factor influencing the composition of microbial communities in both sediment and water samples. mdpi.com Processes related to the sulfur cycle, such as microbial assimilatory sulfate reduction (ASR), dissimilatory sulfate reduction (DSR), thiosulfate (B1220275) oxidation, and thiosulfate disproportionation, can vary in abundance between different aquatic niches, like sediment and water. mdpi.com Sulfite and sulfide (B99878) oxidation have been observed to have similar abundances in sediment and water samples in these environments. mdpi.com

Sulfite itself is a sulfur oxoanion and a metabolite found in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae. nih.gov Sulfite-reducing bacteria (SRB), for instance, are known to be influenced by environmental conditions, including pH, which can affect the speciation and toxicity of sulfide, a metabolic product of SRB activity. mdpi.com Sulfide ions can be toxic to bacteria by reacting with metal ions and functional groups in electron transport systems, amino acids, and metabolic coenzymes. mdpi.com

In winemaking, sulfite addition has been shown to impact microbial populations, including non-Saccharomyces yeasts, acetic bacteria, and Brettanomyces bruxellensis. frontiersin.org The antimicrobial action of sulfites in this context is dependent on the initial must composition and the combination of free sulfite with must compounds. frontiersin.org This demonstrates that sulfite can exert selective pressures on microbial communities in specific environments.

While the direct interaction of lysine and sulfite on microbial community dynamics in aquatic ecosystems requires further specific investigation, the existing research highlights that both lysine (as a nutrient and potential growth inhibitor for specific groups) and sulfur compounds like sulfite and sulfate (as important elements in microbial metabolism and environmental factors) can individually influence the structure and function of microbial communities in various environments.

Role of Sulfate Transporters in Plant Sulfur and Amino Acid Metabolism

Sulfur is an essential macronutrient for plant growth and development, absorbed primarily as inorganic sulfate from the soil by the roots. frontiersin.orgpnas.orgmdpi.comwikipedia.org Sulfate transporters (SULTRs) are membrane proteins responsible for the uptake of sulfate from the environment and its subsequent transport and distribution within the plant. pnas.orgmdpi.com These transporters play a central role in regulating the entire sulfur metabolism pathway by controlling the import of available sulfate. pnas.org

Once absorbed, sulfate is transported to chloroplasts, primarily in the leaves, where it is assimilated into organic compounds. mdpi.comwikipedia.org This assimilation pathway involves the reduction of sulfate to sulfide through a series of enzymatic reactions. frontiersin.orgmdpi.comwikipedia.org Sulfite is an intermediate in this process, being formed from the reduction of adenosine-5′-phosphosulfate (APS) by APS reductase before being further reduced to sulfide by sulfite reductase. mdpi.comfrontiersin.org

Cysteine is the first sulfur-containing amino acid synthesized from this reduced sulfur. frontiersin.orgmdpi.comwikipedia.org Cysteine serves as a precursor for the synthesis of many other sulfur-containing metabolites crucial for plant function, including methionine and glutathione (B108866) (GSH). frontiersin.orgmdpi.com Methionine is an essential amino acid for human nutrition and is involved in the production of aliphatic glucosinolates in plants like Arabidopsis thaliana. frontiersin.orgmdpi.com Glutathione, a tripeptide derived from cysteine, plays various roles in plant functioning, including acting as a reductant in sulfate assimilation and serving as a major transport form of reduced sulfur. frontiersin.orgwikipedia.org

Different types of sulfate transporters mediate the uptake, transport, and subcellular distribution of sulfate within the plant. pnas.orgwikipedia.org For example, proton/sulfate cotransporters in the plasma membranes of root cells are responsible for the initial uptake of environmental sulfate. pnas.org Other sulfate transporters are involved in the long-distance translocation of sulfate between tissues via the xylem and phloem, facilitating its movement from roots to shoots and between source and sink tissues. pnas.orgmdpi.com The regulation and expression of many sulfate transporters are controlled by the plant's sulfur nutritional status, allowing adaptation to varying sulfate availability in the soil. pnas.orgwikipedia.org

The transport of sulfur-containing amino acids like cysteine and methionine is also crucial for plant metabolism. Plants possess a variety of amino acid transporters, some of which are capable of transporting cysteine, with some exhibiting high specificity. frontiersin.orgnih.gov This transport is essential for distributing sulfur throughout the plant and for processes like protein synthesis and the production of secondary metabolites.

Understanding the mechanisms and regulation of sulfate and amino acid transport is vital for efforts aimed at improving plant yield, enhancing biotic interactions, and improving the nutritional properties of crops. frontiersin.org

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying lysine sulfite in complex biological matrices, and how can interference from amino acids be mitigated?

- Methodological Answer : Electrochemical sensors, such as MOWS₂ nanocomposite-modified electrodes, offer high sensitivity for sulfite detection. Key steps include:

- Electrode Preparation : Synthesize MOWS₂ nanocomposites via controlled dissolution of Na₂MoO₄·2H₂O and Na₂WO₄·2H₂O in deionized water .

- Interference Testing : Evaluate tolerance limits (e.g., ±5% error threshold) for common interferents like L-lysine, glucose, and metal ions using cyclic voltammetry and amperometry .

- Real-Sample Analysis : Apply standard addition techniques to validate recovery rates in environmental or biological samples (e.g., river water) .

Q. How do pH and temperature influence the stability and solubility of this compound in aqueous systems?

- Methodological Answer : Stability studies should:

- Vary Experimental Conditions : Use aqueous sulfurous acid solutions at controlled SO₂ pressures and temperatures (e.g., 18°C to 50°C) to measure solubility changes .

- Quantify Components : Employ titration or spectroscopic methods to track sulfite decay and calcium/lysine interactions under different pH levels .

- Data Interpretation : Correlate solubility trends with ionic strength and thermodynamic models (e.g., activity coefficients) .

Advanced Research Questions

Q. How can researchers design experiments to investigate sulfite reductase variants affecting this compound metabolism in microbial systems?

- Methodological Answer :

- Gene Editing : Introduce site-directed mutations (e.g., Met5p G1115D or E1356K) into yeast strains using centromeric plasmids (e.g., pRS416) .

- Activity Assays : Measure sulfite reductase activity via UV-Vis spectroscopy to monitor H₂S production rates under controlled substrate concentrations .

- Structural Analysis : Use homology modeling to assess conserved residues in iron-sulfur/siroheme binding domains .

Q. What experimental strategies resolve contradictions in reported sulfite oxidation rates across different studies?

- Methodological Answer :

- Controlled Variable Isolation : Replicate oxidation experiments under standardized conditions (e.g., pH 7–9, 25°C) using a lab-scale ammonia-based desulfurization system .

- Model Validation : Compare empirical data with kinetic models (e.g., S(IV) oxidation models) and quantify deviations using error margins (±20%) .

- Cross-Study Analysis : Conduct meta-analyses of rate constants from pulse radiolysis or flash photolysis studies .

Q. How can factorial experimental designs optimize reaction conditions for this compound synthesis or degradation?

- Methodological Answer :

- Variable Selection : Test factors like catalyst concentration (e.g., Cu₂S), sulfite dosage, and reaction time using a 4-factor design (e.g., 72 trials) .

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., NO₂ formation drivers) and validate via replication .

- Mechanistic Screening : Use response surface methodology (RSM) to map optimal conditions for sulfite activation or inhibition .

Data Handling and Reporting

Q. What best practices ensure rigorous data analysis in studies involving sulfite-ligand interactions?

- Methodological Answer :

- Data Segmentation : Separate raw data (e.g., titration volumes, HPLC chromatograms) into appendices, retaining processed data (e.g., sulfite decay rates) in the main text .

- Uncertainty Quantification : Report relative standard deviations (R.S.D.) for replicate measurements and instrument-specific errors (e.g., ±5% for electrochemical sensors) .

- Cross-Validation : Compare results with NIST reference data for sulfite thermodynamics and kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.